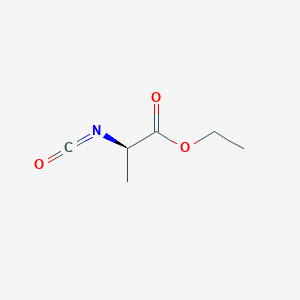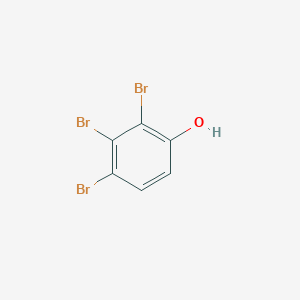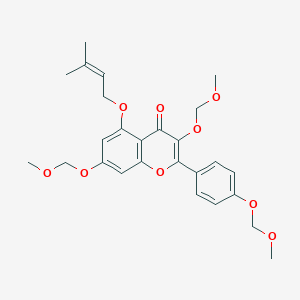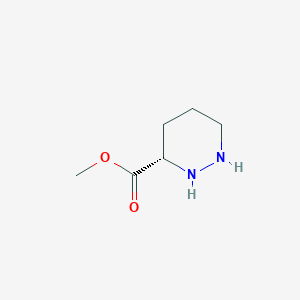
(S)-methyl hexahydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl hexahydropyridazine-3-carboxylate is a derivative of pyridazine carboxylic acid. It is related to compounds that have been synthesized for their potential biological activities and as components of various peptides. The compound is of interest due to its stereochemistry and potential for forming specific intermolecular interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the stereoselective synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, a cyclic α-amino acid, was successfully achieved . This compound is at the center of antrimycins, which are of significant interest. Additionally, the enantioselective synthesis of a hydroxylated analog, (3S, 4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, has been reported, where the control of stereochemistry was accomplished using chiral ruthenium catalysts .
Molecular Structure Analysis
The molecular structure of (S)-methyl hexahydropyridazine-3-carboxylate would be expected to exhibit specific stereochemistry at its chiral centers. The related compounds show that the presence of stereogenic centers can be controlled through enantioselective synthesis, which is crucial for the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involving pyridazine carboxylic acid derivatives can include tautomerism, as seen in methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs . These compounds exist in equilibrium between lactam and lactim tautomers, which influences their reactivity and the synthesis of their derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, methylation affects intermolecular interactions and lipophilicity, as studied in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids . The formation of CH⋯O hydrogen bonds and the crystallization behavior, such as the formation of hydrates, are notable characteristics that can affect the solubility and stability of these compounds .
Aplicaciones Científicas De Investigación
Role in Pediatric Brain Tumors
Research has highlighted the significance of certain chemical compounds in treating pediatric brain tumors, such as temozolomide, a DNA-methylating agent demonstrating antitumor activity. Temozolomide's ability to cross the blood-brain barrier suggests a potential research interest in similar compounds that can be orally administered and possess high bioavailability for treating brain tumors (Barone et al., 2006).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, is identified as a key building block chemical for synthesizing various value-added chemicals. Its derivatives are utilized in drug synthesis, showcasing flexibility and diversity due to its carbonyl and carboxyl functional groups. This indicates the potential of (S)-methyl hexahydropyridazine-3-carboxylate in similar applications, given its chemical structure might offer comparable versatility in pharmaceutical synthesis (Zhang et al., 2021).
Antiviral and Antimicrobial Properties
Studies on phenothiazines reveal their antiviral and antimicrobial properties, including activity against antibiotic-resistant Mycobacterium tuberculosis. This underscores the potential research interest in exploring (S)-methyl hexahydropyridazine-3-carboxylate for similar bioactivities, especially in the context of developing new antimicrobial agents with unique mechanisms of action (Otręba et al., 2020).
Application in Epigenetic Cancer Therapies
The reversible nature of epimutations in cancer suggests the utility of small-molecule inhibitors, such as DNA methyltransferase inhibitors, in novel cancer therapy strategies. This highlights the potential for compounds like (S)-methyl hexahydropyridazine-3-carboxylate to be researched for their efficacy in epigenetic modifications and cancer treatment (Lyko & Brown, 2005).
Antioxidant Activity Analysis
The critical role of antioxidants in medicine and pharmacy prompts research into various methods to determine antioxidant activity. This area of study could benefit from exploring compounds with potential antioxidant properties, such as (S)-methyl hexahydropyridazine-3-carboxylate, to understand their mechanisms and applications in health-related fields (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards of a compound refer to how it might be harmful to humans or the environment. For “(S)-methyl hexahydropyridazine-3-carboxylate”, specific safety information is not available4. However, general precautions should always be taken when handling chemicals, including using personal protective equipment and working in a well-ventilated area.
Direcciones Futuras
As for the future directions, it’s hard to predict without specific context. The use and study of this compound could potentially be expanded in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and applications.
Please note that this analysis is based on the limited information available and might not be comprehensive. For a more detailed and accurate analysis, consultation with a chemist or relevant expert is recommended.
Propiedades
IUPAC Name |
methyl (3S)-diazinane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUFSAOOPHWSRO-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl hexahydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


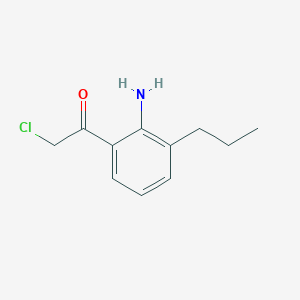
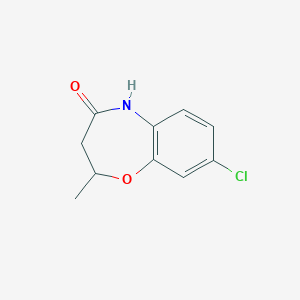
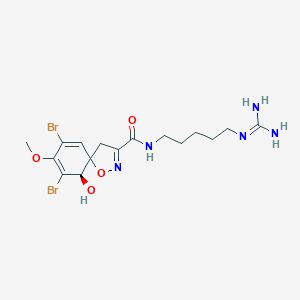
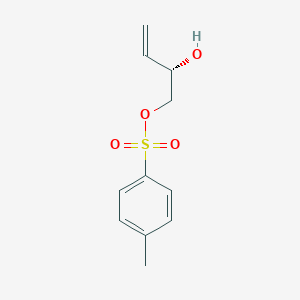
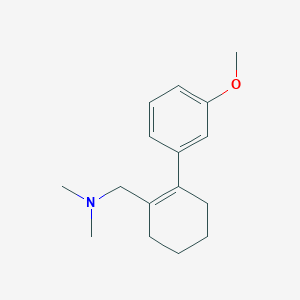
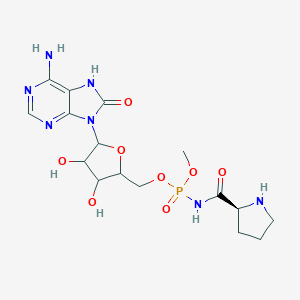

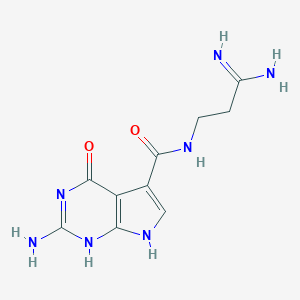
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
